molecular formula C20H26N2O4 B4533589 2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane

2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane

Cat. No. B4533589
M. Wt: 358.4 g/mol
InChI Key: KSJZVSXWMUFMLW-UHFFFAOYSA-N
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Description

2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane is a compound of interest within organic chemistry due to its complex structure and potential for various chemical applications. Its synthesis, molecular structure, chemical reactions, and properties have been explored to understand its behavior and utility in scientific research.

Synthesis Analysis

The synthesis of 2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane and similar compounds typically involves electrooxidative cyclization methods. For instance, electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group has been utilized to synthesize novel 2-aryl-1,3-oxazinane derivatives, indicating a method that could potentially be applied or adapted for the synthesis of our compound of interest (Okimoto et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of 1,2-oxazinane derivatives reveals significant insights into their chemical behavior. The structural configurations, particularly the placement of substituents on the oxazinane ring, impact the compound's reactivity and physical properties. Techniques such as X-ray diffraction are commonly employed to elucidate these structures (Buttke et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of 1,2-oxazinane derivatives involves various transformations, including ring expansion, reduction, and functional group modifications. These reactions are pivotal for synthesizing new compounds and for applications in material science, pharmaceuticals, and organic synthesis (Balasubramanian, 2008).

properties

IUPAC Name

cyclopropyl-[4-[3-(oxazinane-2-carbonyl)phenoxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c23-19(15-6-7-15)21-11-8-17(9-12-21)26-18-5-3-4-16(14-18)20(24)22-10-1-2-13-25-22/h3-5,14-15,17H,1-2,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJZVSXWMUFMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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